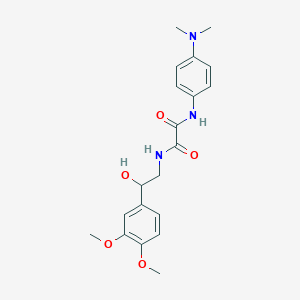

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide” is a complex organic compound. It likely contains two phenyl rings, one with two methoxy groups and a hydroxyethyl group attached, and the other with a dimethylamino group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(3,4-Dimethoxyphenyl)ethylamides have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide serves as a precursor or intermediate in synthesizing a range of chemical compounds. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, showcasing its utility in producing anthranilic acid derivatives and oxalamides with high yields (Mamedov et al., 2016). This method highlights the chemical's role in facilitating complex organic synthesis processes.

Antidepressant Agent Potential

Research into substituted 3-amino-1,1-diaryl-2-propanols has identified analogs with potential antidepressant properties. Clark et al. (1979) synthesized and evaluated a series of analogs for their antidepressant effects, contributing to the development of compounds with minimized anticholinergic side effects (Clark et al., 1979). This investigation underscores the importance of structural modification in enhancing therapeutic efficacy and safety profiles.

Copper-Catalyzed Reactions

In a study by Xia et al. (2016), a copper-catalyzed system was developed for the hydroxylation of (hetero)aryl halides, showcasing the efficiency of using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide in facilitating these reactions under mild conditions. The study illustrates the compound's role in synthesizing phenols and hydroxylated heteroarenes, highlighting its potential in pharmaceutical synthesis and material science applications (Xia et al., 2016).

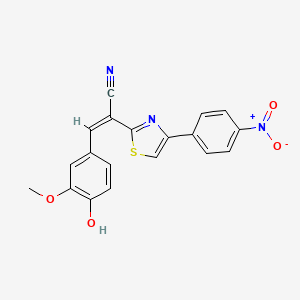

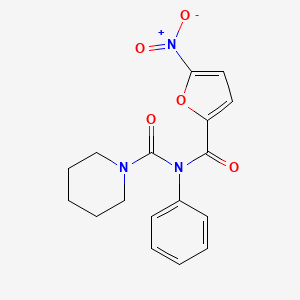

Fluorescent Probes for Hypoxic Cells

Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety for selective detection of hypoxia, demonstrating the application of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide derivatives in biomedical research, particularly for imaging the hypoxic status of tumor cells (Feng et al., 2016).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-23(2)15-8-6-14(7-9-15)22-20(26)19(25)21-12-16(24)13-5-10-17(27-3)18(11-13)28-4/h5-11,16,24H,12H2,1-4H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPLIEKGNBOMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)